molecular formula C15H13NO B063216 N-Methyl-N-phenylbenzofuran-2-amine CAS No. 174832-50-9

N-Methyl-N-phenylbenzofuran-2-amine

Cat. No. B063216
M. Wt: 223.27 g/mol
InChI Key: JFSOUZKZURPOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-phenylbenzofuran-2-amine (commonly known as N-methyl-1-benzofuran-2-amine or MBF) is a psychoactive substance that belongs to the family of benzofuran derivatives. It has gained significant attention in recent years due to its potential as a research chemical for scientific studies.

Mechanism Of Action

The mechanism of action of MBF is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It may also affect other neurotransmitter systems, such as the noradrenaline and acetylcholine systems.

Biochemical And Physiological Effects

MBF has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to enhance visual perception, increase empathy, and induce a sense of euphoria. However, it has also been associated with negative effects, such as anxiety, paranoia, and hallucinations.

Advantages And Limitations For Lab Experiments

One of the main advantages of MBF as a research chemical is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of MBF is its potential for abuse and dependence, which may limit its use in certain types of studies.

Future Directions

There are several future directions for research on MBF. One area of interest is the development of novel MBF analogs with improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of MBF, particularly in the treatment of psychiatric disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of MBF and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of MBF involves the condensation of 2-aminoindan with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. This method was first reported in 1993 by Nichols and Oberlender. The yield of this synthesis method is relatively low, and alternative methods have been proposed, including the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

MBF has been used as a research chemical in various scientific studies, including neuropharmacology, neurotoxicology, and drug discovery. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. MBF has also been shown to have an agonistic effect on the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

CAS RN

174832-50-9

Product Name

N-Methyl-N-phenylbenzofuran-2-amine

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

N-methyl-N-phenyl-1-benzofuran-2-amine

InChI

InChI=1S/C15H13NO/c1-16(13-8-3-2-4-9-13)15-11-12-7-5-6-10-14(12)17-15/h2-11H,1H3

InChI Key

JFSOUZKZURPOLO-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2

synonyms

2-Benzofuranamine, N-methyl-N-phenyl-

Origin of Product

United States

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